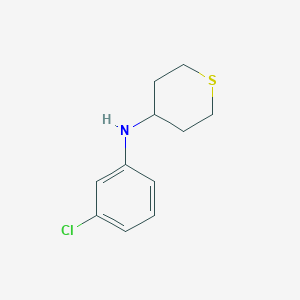

N-(3-chlorophenyl)thian-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNS |

|---|---|

Molecular Weight |

227.75 g/mol |

IUPAC Name |

N-(3-chlorophenyl)thian-4-amine |

InChI |

InChI=1S/C11H14ClNS/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2 |

InChI Key |

IDTGVFGBZYAUCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Contextualization of the Thiane and Chlorophenyl Moieties in Synthetic Organic Chemistry

The thiane (B73995) moiety is a six-membered saturated heterocycle containing a sulfur atom. The presence of the sulfur atom in the ring imparts specific conformational preferences and electronic properties. In medicinal chemistry, the thiane ring is often utilized as a bioisostere for a cyclohexane (B81311) or piperidine (B6355638) ring, offering a way to modulate a compound's lipophilicity, metabolic stability, and receptor-binding interactions. The sulfur atom can engage in non-covalent interactions, such as hydrogen bonding and sulfur-aromatic interactions, which can be crucial for molecular recognition at a biological target.

The chlorophenyl group consists of a benzene (B151609) ring substituted with a chlorine atom. The position of the chlorine atom on the phenyl ring—in this case, at the 3-position (meta)—is critical in defining the molecule's electronic and steric profile. The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the pKa of the amine group. In drug design, the incorporation of a chlorophenyl group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilic nature of the chlorine atom can improve a compound's ability to cross cellular membranes. The substitution pattern on the phenyl ring is a key determinant of biological activity, and different positional isomers (ortho, meta, para) can exhibit vastly different pharmacological profiles.

Significance of Amine Functionalities in Molecular Design and Chemical Biology

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are made at the carbon-nitrogen bond of the amine and within the thiane ring.

A logical retrosynthetic approach would involve disconnecting the C-N bond, suggesting a reaction between a thiane-based precursor and a 3-chloroaniline derivative. amazonaws.com This leads to two key synthons: thian-4-one and 3-chloroaniline. Thian-4-one itself can be retrosynthetically disconnected to simpler acyclic precursors, highlighting potential cyclization strategies for its formation.

Targeted Synthetic Routes for this compound and Analogues

Several synthetic strategies can be employed to construct the this compound scaffold, primarily involving amination reactions, cyclization to form the thiane ring, and introduction of the chlorophenyl group.

Amination Reactions and Derivatives

The formation of the crucial C-N bond in this compound is typically achieved through amination reactions.

Reductive Amination: A prominent method for synthesizing this compound is the reductive amination of thian-4-one with 3-chloroaniline. harvard.edumasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and amine, which is then reduced in situ to the desired secondary amine. harvard.edumasterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are known for their selectivity in reducing the iminium ion over the carbonyl group. harvard.edumasterorganicchemistry.com The reaction is often carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgyoutube.com This method could be applied to synthesize this compound by coupling thian-4-amine with 1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene. The reaction typically employs a palladium catalyst, a phosphine ligand (such as XPhos, SPhos, or BrettPhos), and a base. youtube.comorganic-chemistry.org The choice of ligand is critical for the reaction's efficiency and can influence the reaction conditions required. youtube.com While highly effective, this method is often used for aryl amines and might be a less direct route compared to reductive amination for this specific target. wikipedia.orgorganic-chemistry.org

SN2 Reactions: While less common for this specific transformation due to the secondary nature of the carbon, a direct SN2 reaction between a thiane derivative with a good leaving group at the 4-position (e.g., a tosylate or mesylate) and 3-chloroaniline could be envisioned. However, this approach is often plagued by side reactions and may require harsh conditions.

Cyclization Strategies for Thiane Ring Formation

The thiane ring, a six-membered heterocycle containing a sulfur atom, can be synthesized through various cyclization strategies. These methods often involve the formation of carbon-sulfur bonds.

One common approach is the cyclization of a linear precursor containing a thiol group and an electrophilic carbon. For instance, the reaction of a 1,5-dihaloalkane with sodium sulfide can lead to the formation of the thiane ring. Modifications of this approach, such as intramolecular cyclization of a hydroxy-thiol or an amino-thiol, can also be employed. youtube.com More advanced strategies may involve ring-closing metathesis or radical cyclizations to construct the heterocyclic core. nih.govnih.gov

Introduction of the Chlorophenyl Moiety via Coupling Reactions

The 3-chlorophenyl group can be introduced at various stages of the synthesis using powerful cross-coupling reactions.

Suzuki-Miyaura Coupling: If a bromo- or iodo-substituted thian-4-amine is available, a Suzuki-Miyaura coupling with 3-chlorophenylboronic acid can be an effective method to install the chlorophenyl group. researchgate.netorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction is known for its high functional group tolerance and generally gives high yields. researchgate.netmdpi.com The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a base (such as K₂CO₃ or Cs₂CO₃), and a suitable solvent system. organic-chemistry.orgmdpi.com

Sonogashira Coupling: While typically used for forming carbon-carbon triple bonds, the Sonogashira coupling can be adapted for the synthesis of aryl-substituted compounds. libretexts.orgorganic-chemistry.orgwikipedia.org It involves the coupling of a terminal alkyne with an aryl halide. organic-chemistry.org This might be a multi-step approach to introduce the chlorophenyl group, potentially involving the initial introduction of an ethynyl group followed by further functionalization.

Reaction Kinetics and Mechanistic Investigations in this compound Synthesis

Understanding the kinetics and mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Study of Intermediates and Transition States in Aminolysis Reactions

Kinetic studies on the aminolysis of related compounds, such as the reactions of thionocarbonates with amines, provide insights into the mechanism of the C-N bond formation. nih.gov These studies often reveal a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate. nih.gov The rate-determining step can be either the formation of this intermediate or its subsequent breakdown. nih.gov

For the Buchwald-Hartwig amination, mechanistic studies have shown that the catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination steps. wikipedia.orgyoutube.com Kinetic isotope effect studies have been instrumental in elucidating the transition states of these elementary steps. nih.gov The nature of the base and the solvent can also significantly influence the reaction pathway and kinetics. acs.org

Rate-Determining Steps and Reaction Pathway Elucidation

The reductive amination of a ketone with an amine proceeds through a two-step mechanism: the formation of an iminium ion followed by its reduction. organicchemistrytutor.comlibretexts.orgchemistrysteps.com

The initial step is the nucleophilic attack of the amine (3-chloroaniline) on the carbonyl carbon of thian-4-one to form a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to yield a resonance-stabilized iminium ion. youtube.com

For reductive aminations involving electron-deficient anilines, such as 3-chloroaniline, the initial formation of the imine or iminium ion is often the rate-determining step. thieme-connect.com The reduced nucleophilicity of the aniline due to the electron-withdrawing chloro group slows down the initial attack on the ketone. The reaction is typically carried out under mildly acidic conditions (pH 4-5) to facilitate the dehydration of the hemiaminal without significantly protonating the amine, which would render it non-nucleophilic. organicchemistrytutor.comyoutube.com

Recent studies on reductive amination have explored various catalytic systems and reagents to enhance reaction rates and yields, particularly for challenging substrates like electron-deficient anilines. thieme-connect.comacs.org

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of this compound does not involve the formation of new chiral centers if the starting materials are achiral. However, the conformation of the substituent on the thiane ring is a key stereochemical consideration. The N-(3-chlorophenyl)amino group can occupy either an axial or an equatorial position on the thiane ring.

The stereochemical outcome of the reduction of the intermediate iminium ion can be influenced by the steric bulk of the reducing agent and the reaction conditions. Generally, reduction with smaller hydride donors tends to favor the formation of the more stable equatorial product due to thermodynamic control. However, the axial approach of the hydride can also occur, leading to a mixture of conformers. The stereochemistry of reactions involving thiane derivatives can be complex and is an active area of research. acs.org

The regioselectivity of the reaction is straightforward, as the amination occurs exclusively at the carbonyl carbon of thian-4-one.

Derivatization Strategies for this compound Analogues

The secondary amine functionality in this compound provides a versatile handle for further derivatization to generate a library of analogues. Common derivatization strategies include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The secondary amine can be alkylated using various alkyl halides or through another reductive amination with an aldehyde or ketone.

N-Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides. These amides can serve as precursors for further transformations.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce another aryl group on the nitrogen atom, forming tertiary amines. wjpmr.com

Furthermore, the synthesis of various heterocyclic compounds can be achieved using this compound as a starting material. For instance, reaction with appropriate reagents can lead to the formation of triazoles, oxadiazoles, or other heterocyclic systems. nih.gov The derivatization of amines is a well-established field, offering numerous possibilities for creating novel chemical entities. researchgate.net

Data Tables

The following tables provide representative data for the synthesis and characterization of this compound and its potential derivatives, based on typical outcomes for analogous reactions found in the literature.

Table 1: Reaction Conditions for the Synthesis of this compound

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaBH₃CN | Methanol | 25 | 24 | 85 |

| 2 | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 90 |

| 3 | H₂ (50 psi), Pd/C | Ethanol | 50 | 16 | 88 |

| 4 | BH₃·THF/TMSCl/DMF | DMF | 0 | 0.5 | 95 |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals for the aromatic protons (3-chlorophenyl group), a broad singlet for the NH proton, and multiplets for the protons of the thiane ring. |

| ¹³C NMR | Peaks corresponding to the carbons of the 3-chlorophenyl group and the thiane ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄ClNS). |

| IR Spectroscopy | A characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹, C-H stretching vibrations, and aromatic C=C stretching vibrations. |

Advanced Structural Characterization and Supramolecular Chemistry

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

The conformation of N-(3-chlorophenyl)thian-4-amine is largely defined by the orientation of the 3-chlorophenyl group relative to the thian ring and the geometry of the six-membered thian ring itself. The thian ring is expected to adopt a chair conformation, which is the most stable arrangement for cyclohexane (B81311) and its heteroatomic analogues. The amine and 3-chlorophenyl substituents can be in either axial or equatorial positions. The relative orientation of the phenyl ring and the thian ring is described by the dihedral angle between the plane of the phenyl ring and the mean plane of the thian ring.

| Dihedral Angle | Hypothetical Value (°) |

| C(1)-C(2)-N(1)-C(7) | 175.8 |

| C(2)-N(1)-C(7)-C(8) | 85.2 |

| N(1)-C(7)-C(8)-C(9) | -55.4 |

| Cl(1)-C(10)-C(11)-C(12) | 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

| N-H···N | 0.86 | 2.25 | 3.10 | 170 |

| N-H···S | 0.86 | 2.78 | 3.55 | 150 |

Note: The data in this table is hypothetical and for illustrative purposes.

In addition to hydrogen bonding, other non-covalent interactions contribute to the stability of the crystal structure. The 3-chlorophenyl rings of adjacent molecules can engage in π-π stacking interactions, where the aromatic rings are arranged in a parallel or offset fashion. The distance between the centroids of the interacting rings is a key parameter in defining the strength of this interaction. Furthermore, the sulfur atom of the thian ring can participate in chalcogen bonding, where it acts as an electrophilic region (a σ-hole) that can interact with a nucleophilic atom on a neighboring molecule.

| Interaction Type | Distance (Å) |

| π-π Stacking (Centroid-Centroid) | 3.8 |

| Chalcogen Bond (S···N) | 3.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Solution-State Structural Analysis using Advanced Nuclear Magnetic Resonance (NMR) Techniques

While X-ray diffraction provides a static picture of the solid-state structure, NMR spectroscopy offers insights into the dynamic structure of the molecule in solution. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, would be instrumental in confirming the connectivity of the atoms and elucidating the preferred conformation of this compound in a given solvent. For instance, NOE data can provide through-space correlations between protons, which can be used to determine their spatial proximity and thus the solution-state conformation.

Computational Chemistry and Theoretical Insights into N 3 Chlorophenyl Thian 4 Amine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost.

Optimization of Ground State Geometries

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved through an optimization process where the energy of the molecule is minimized with respect to the positions of its atoms. For N-(3-chlorophenyl)thian-4-amine, this process would reveal key structural parameters.

The thiane (B73995) (tetrahydrothiopyran) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings, minimizing both angle and torsional strain. In this chair conformation, the substituents—the N-(3-chlorophenyl)amino group at the C4 position—can exist in either an axial or equatorial position. Computational studies on similar substituted piperidine (B6355638) and cyclohexane (B81311) rings consistently show that the equatorial conformation is generally more stable due to reduced steric hindrance. asianpubs.org Therefore, the N-(3-chlorophenyl)amino group would be predicted to preferentially occupy the equatorial position.

The geometry optimization would also provide precise bond lengths and angles. For instance, the C-S bonds in the thiane ring would be calculated, as well as the C-N, C-Cl, and various C-C and C-H bonds throughout the molecule. These calculated values for similar compounds are typically in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

Illustrative Data Table: Predicted Optimized Geometrical Parameters Note: This table presents hypothetical yet realistic data based on DFT calculations of similar molecular fragments. The B3LYP functional with a 6-311G(d,p) basis set is a common choice for such calculations. asianpubs.orgresearchgate.net

| Parameter | Predicted Value (Equatorial Conformer) |

| Bond Lengths (Å) | |

| C-S (average) | 1.82 |

| C-N | 1.46 |

| N-H | 1.01 |

| C-Cl | 1.75 |

| C4-N | 1.47 |

| Bond Angles (°) ** | |

| C-S-C | 97.5 |

| C-N-C (phenyl) | 125.0 |

| C-C-C (thiane ring avg.) | 111.0 |

| Dihedral Angles (°) ** | |

| C-S-C-C | ± 60.0 |

| H-N-C4-H | ~180.0 (anti-periplanar) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

For this compound, the HOMO is expected to be primarily localized on the electron-rich parts of the molecule: the nitrogen atom of the amine group and the π-system of the chlorophenyl ring. The lone pair of electrons on the nitrogen and the π-electrons of the aromatic ring are higher in energy than the sigma bond electrons. The LUMO, conversely, is anticipated to be distributed over the chlorophenyl ring, which can accept electron density into its antibonding π* orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ripublication.com A small energy gap suggests the molecule is more polarizable and more reactive. thaiscience.info Computational studies on similar aromatic amines have shown that such molecules possess a moderate energy gap, indicating potential for chemical reactivity. researchgate.net

Illustrative Data Table: Predicted Frontier Orbital Energies Note: This table presents hypothetical data. Energies are typically given in electron volts (eV).

| Parameter | Predicted Energy (eV) |

| HOMO Energy (E_HOMO) | -5.85 |

| LUMO Energy (E_LUMO) | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions. This is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions and for identifying sites of electrophilic and nucleophilic attack.

In an MEP map of this compound, distinct regions of electrostatic potential would be visible:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential would be expected around the chlorine atom due to its high electronegativity and lone pairs. Another negative region would be associated with the nitrogen atom's lone pair. researchgate.netwalisongo.ac.id

Positive Potential (Blue): These electron-poor areas are prone to nucleophilic attack. The hydrogen atom attached to the amine nitrogen (N-H) would exhibit a significant positive potential, making it a potential hydrogen bond donor. nih.gov

Neutral Potential (Green): These regions, typically the carbon backbone of the phenyl ring and the aliphatic thiane ring, are less reactive.

The MEP map provides a more nuanced view of reactivity than simple atomic charges, as it considers the entire electronic distribution of the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is the examination of donor-acceptor interactions, which quantify the stabilizing effects of electron delocalization (hyperconjugation).

For this compound, NBO analysis would likely reveal several important interactions:

Lone Pair Delocalization: A significant stabilizing interaction would be the delocalization of the nitrogen lone pair (n_N) into the antibonding π* orbitals of the chlorophenyl ring (n_N → π*_C=C). This interaction confirms the electron-donating nature of the amino group and its conjugation with the aromatic ring.

Chlorine Atom Effects: The analysis would also show the delocalization of the chlorine atom's lone pairs into the antibonding orbitals of the phenyl ring, as well as its inductive electron-withdrawing effect. walisongo.ac.id

The energies associated with these delocalizations (E(2) values) quantify their importance; higher E(2) values indicate stronger interactions and greater molecular stability.

Fukui Function Analysis for Local Reactivity

The Fukui function, derived from DFT, is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org It helps to pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks with greater precision than MEP maps alone. scm.com

There are three main types of Fukui functions:

f+(r): Predicts sites for nucleophilic attack (where an electron is added). For this compound, the highest values of f+(r) would likely be on the carbon atoms of the phenyl ring, particularly those ortho and para to the electron-withdrawing chlorine atom.

f-(r): Predicts sites for electrophilic attack (where an electron is removed). The highest f-(r) values are expected on the nitrogen atom and the carbon atoms of the phenyl ring ortho and para to the amino group, reflecting the HOMO distribution. mdpi.com

f0(r): Predicts sites for radical attack.

By condensing these functions to individual atomic sites, a quantitative ranking of the reactivity of each atom in the molecule can be established, providing a detailed guide to its chemical behavior. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT is excellent for studying static, ground-state properties, molecules are not rigid structures. They are dynamic entities that vibrate, rotate, and change their conformation over time. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior. cam.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.

For this compound, MD simulations would provide crucial insights into its conformational landscape and flexibility, particularly in a solvent environment. Key findings would include:

Conformational Interconversion: Simulations could track the interconversion between the axial and equatorial conformers of the thiane ring and determine their relative populations and the energy barriers between them.

Side-Chain Flexibility: The simulation would reveal the rotational freedom around the C4-N bond and the N-C(phenyl) bond, showing how the chlorophenyl group moves relative to the thiane ring.

Analysis of the MD trajectory allows for the calculation of various dynamic properties, such as root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation structure. nih.gov This provides a complete picture of the molecule's behavior in a realistic environment, which is essential for understanding its interactions with biological targets or other molecules.

Theoretical Studies of Tautomerism and Isomerization Pathways

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, and the pathways of isomerization are critical for understanding the reactivity and potential applications of a molecule. Typically, these phenomena are investigated using computational methods such as Density Functional Theory (DFT) and ab initio calculations. These studies would involve:

Identification of Potential Tautomers and Isomers: Exploring different possible structures arising from proton migration (for tautomers) or conformational changes (for isomers).

Geometry Optimization: Calculating the most stable three-dimensional structure for each potential tautomer and isomer.

Energy Calculations: Determining the relative energies of the different forms to predict their populations at equilibrium. This often involves calculating Gibbs free energy.

Transition State Search: Identifying the transition state structures that connect the different tautomers or isomers and calculating the energy barriers for these transformations. This provides insight into the kinetics of the isomerization processes.

Solvent Effects: Modeling how different solvents might influence the stability of tautomers and the energy barriers for isomerization.

Despite the established methodologies for such theoretical investigations, no published research detailing the tautomeric forms or isomerization pathways for this compound was identified. Therefore, no data on the relative stabilities or interconversion barriers can be presented.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods are frequently employed to predict the NLO properties of new organic molecules. The prediction and analysis of NLO properties for a compound like this compound would typically involve:

Calculation of Polarizability and Hyperpolarizability: Using quantum chemical methods like DFT or Hartree-Fock (HF) theory to calculate the electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. These parameters are fundamental indicators of a material's NLO response.

Structure-Property Relationships: Analyzing how the molecular structure, including the presence of the chlorophenyl group and the thiane ring, influences the NLO properties. The presence of donor and acceptor groups can significantly enhance NLO responses.

Frontier Molecular Orbital Analysis: Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their energy gap. A smaller HOMO-LUMO gap is often associated with higher polarizability and hyperpolarizability.

As with the topic of tautomerism, a dedicated search did not yield any studies that have computationally predicted or experimentally measured the NLO properties of this compound. Consequently, no data tables for its polarizability, hyperpolarizability, or other NLO-related parameters can be provided.

While theoretical studies on similar classes of compounds suggest that the interplay between the electron-withdrawing chloro-substituent and the amine group could potentially lead to interesting electronic properties, specific computational data for this compound remains unavailable in the reviewed literature.

The search yielded general information on the principles and methodologies of SAR and QSAR, including descriptor selection, statistical validation, and 3D/4D approaches. However, these results were not specific to this compound or its derivatives. The user's instructions strictly require that the generated content adhere solely to the specified compound and outline, and explicitly forbid the introduction of information or examples that fall outside this scope.

To generate the requested article without specific data on this compound would necessitate fabricating information or applying findings from unrelated chemical series, which would violate the core requirements of accuracy and strict adherence to the provided subject matter. Therefore, in the interest of maintaining scientific integrity and adhering to the user's explicit constraints, the article on the SAR and QSAR of this compound cannot be generated at this time.

Molecular Recognition and Mechanistic Basis of Action

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. It is a cornerstone of structure-based drug design, allowing researchers to simulate the interaction between a ligand (e.g., N-(3-chlorophenyl)thian-4-amine) and a target protein. This simulation generates various possible binding poses and estimates the strength of the interaction, often expressed as a binding affinity or score. nih.gov For chlorophenyl-containing compounds, docking studies have been instrumental in predicting their potential as inhibitors for various enzymes, such as monoamine oxidase-B, by evaluating their binding energies against known inhibitors. asiapharmaceutics.infoijper.org

A critical component of molecular docking is the scoring function , a mathematical model used to evaluate the fitness of a particular binding pose. wikipedia.org These functions rapidly estimate the binding free energy of the ligand-protein complex. A lower, more negative score typically indicates a more favorable binding affinity. researchgate.net There are several classes of scoring functions:

Force-Field-Based: These functions calculate the binding energy by summing up the van der Waals and electrostatic interaction energies. researchgate.net

Empirical: These are fast, simplified functions that use weighted terms for different types of interactions like hydrogen bonds, hydrophobic effects, and rotational entropy loss. The X-Score function, for example, includes terms for van der Waals interactions, hydrogen bonds, and hydrophobic effects. nih.gov

Knowledge-Based: These functions derive statistical potentials from a large database of known protein-ligand complexes, such as the PDB, to predict the likelihood of specific atomic interactions. rsc.org

While these functions are powerful for ranking potential ligands, they are approximations and often struggle to accurately account for complex phenomena like protein flexibility and the entropic effects of water displacement upon ligand binding. researchgate.net

Table 1: Common Scoring Function Types and Their Primary Components

| Scoring Function Type | Key Components | Primary Application |

|---|---|---|

| Force-Field-Based | Van der Waals, Electrostatics | Calculating interaction energies |

| Empirical | Hydrogen Bonds, Hydrophobic Effects, Rotational Entropy | Rapid ranking of binding poses |

| Knowledge-Based | Statistical potentials from known structures | Evaluating the likelihood of interactions |

The binding of this compound to a target would be stabilized by a combination of non-covalent interactions, dictated by its structural features.

Hydrogen Bonds: The secondary amine (-NH-) group is a classic hydrogen bond donor. This group could form a crucial hydrogen bond with a suitable acceptor atom (like an oxygen or nitrogen) on an amino acid residue (e.g., aspartate, glutamate, or a backbone carbonyl) in the binding pocket. Such interactions are critical for specificity and affinity. plos.orgrsc.org

Hydrophobic Interactions: The phenyl ring is a large, nonpolar moiety that can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. These interactions, driven by the displacement of water molecules from the binding site, are a major contributor to binding affinity. nih.govnih.gov

Halogen Bonds: The chlorine atom on the phenyl ring can act as a halogen bond donor. A halogen bond is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic (electron-rich) site, such as a carbonyl oxygen or a hydroxyl group on the protein. This type of interaction is increasingly recognized as an important factor in ligand binding and specificity. researchgate.net

The thiane (B73995) ring, being a saturated heterocycle, would primarily contribute through van der Waals and hydrophobic interactions. The sulfur atom within the thiane ring could also participate in specific interactions, such as π-sulfur interactions, with aromatic residues in the binding site. nih.gov

Table 2: Potential Molecular Interactions of this compound

| Structural Moiety | Potential Interaction Type | Potential Interacting Partner (Amino Acid Residue) |

|---|---|---|

| Secondary Amine (-NH-) | Hydrogen Bond (Donor) | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyl |

| Chlorophenyl Ring | Hydrophobic, π-Stacking, Halogen Bond (Cl) | Leucine, Phenylalanine, Tyrosine, Tryptophan, Carbonyl Oxygen |

| Thiane Ring | Hydrophobic, Van der Waals | Alanine, Valine, Leucine, Isoleucine |

Theoretical Enzyme Inhibition Mechanisms Investigated through Molecular Simulations

Molecular dynamics (MD) simulations can provide deeper insights into the dynamic processes of enzyme inhibition. diva-portal.org These simulations model the movements of atoms over time, allowing researchers to observe how an inhibitor affects the enzyme's structure and flexibility. nih.govnih.gov For a compound like this compound, if it were to act as an enzyme inhibitor (e.g., against a kinase or a protease), MD simulations could help elucidate the mechanism.

A common mechanism for inhibitors is competitive inhibition, where the molecule binds to the enzyme's active site and prevents the natural substrate from binding. For example, in many kinase inhibitors, the molecule occupies the ATP-binding pocket. An MD simulation could show how the this compound molecule remains stably bound in the active site, revealing key residues that anchor it in place and demonstrating how its presence blocks the conformational changes necessary for catalysis. acs.org Steered molecular dynamics (SMD) can even be used to simulate the process of the inhibitor entering or leaving the binding site, identifying potential energy barriers and key intermediate steps in the binding pathway. youtube.com

Mechanistic Insights into Receptor Binding and Modulation by this compound Analogues

The study of analogues, where parts of the molecule are systematically changed, provides valuable information on structure-activity relationships. For N-phenylamine analogues, research has shown how modifications can drastically alter binding affinity and selectivity for different receptors. nih.govmdpi.com

Drugs can interact with receptors at two main types of sites:

Orthosteric Site: This is the primary, active binding site where the endogenous (natural) ligand binds. Orthosteric drugs are typically competitive, directly blocking the natural ligand from binding and activating the receptor. nih.gov

Allosteric Site: This is a secondary binding site, distinct from the orthosteric site. benthamdirect.com Ligands that bind here are called allosteric modulators. They don't directly block the natural ligand but instead change the receptor's shape, which can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the natural ligand. karger.com

Allosteric sites are often less conserved across related receptor subtypes than orthosteric sites, offering an opportunity to develop more selective drugs with potentially fewer side effects. pnas.org An analogue of this compound could potentially act at either site. For instance, some N-phenylpiperazine analogues are known to bind in a "bitopic" manner, where one part of the molecule occupies the orthosteric site while a tail portion extends into a secondary or allosteric pocket, leading to enhanced affinity and selectivity. mdpi.com

The traditional view of a receptor being either "on" or "off" has been replaced by more complex models. It is now understood that a single receptor can activate multiple downstream signaling pathways. Functional selectivity , also known as biased agonism , describes the ability of a ligand to preferentially activate one of these pathways over others. wikipedia.orgresearchgate.netnih.gov

This phenomenon arises because different ligands can stabilize distinct conformations of the receptor. nih.gov One conformation might favor coupling to a G-protein pathway, while another might favor a β-arrestin pathway. A theoretical model would propose that different analogues of this compound, by virtue of their unique shapes and binding modes, could stabilize different receptor conformations. This could lead to a "biased" signal, where one analogue might be a potent activator of one pathway while being neutral or even inhibitory toward another. researchgate.net This concept is a major focus in modern drug discovery, as it offers the potential to design drugs that selectively engage therapeutically beneficial pathways while avoiding those that cause adverse effects.

Interaction Energy Analysis for Supramolecular Complexes

The stability and structure of supramolecular assemblies are governed by a complex interplay of non-covalent interactions. To quantitatively understand these forces in systems related to this compound, interaction energy analysis is a crucial computational tool. This analysis, often performed using quantum mechanical methods like Density Functional Theory (DFT), allows for the dissection of the total interaction energy between molecular pairs within a crystal lattice into its constituent electrostatic, dispersion, polarization, and exchange-repulsion components. Such analyses provide deep insights into the nature and strength of the interactions that dictate the molecular recognition and self-assembly processes.

While specific experimental or computational studies on the supramolecular complexes of this compound are not extensively documented in publicly available literature, we can infer the nature of its interactions by examining studies on analogous compounds containing chlorophenyl and amine moieties. Research on similar structures reveals the significant roles of hydrogen bonds, halogen bonds, and π-interactions in the formation of stable supramolecular architectures.

For instance, in related chlorophenyl derivatives, the chlorine atom can participate in halogen bonding (C–Cl···X), acting as an electrophilic region (σ-hole) that interacts with nucleophiles like oxygen or nitrogen atoms. The amine group is a potent hydrogen bond donor, readily forming N–H···A bonds (where A is an acceptor atom like O, N, or even Cl). The phenyl ring itself can engage in π–π stacking or C–H···π interactions.

To illustrate the type of data obtained from such analyses, a hypothetical interaction energy decomposition for a dimer of a related N-(chlorophenyl) derivative is presented below. This table showcases the typical energy components and their magnitudes, which would be central to understanding the supramolecular chemistry of this compound.

Table 1: Hypothetical Interaction Energy Decomposition for a Dimer of an N-(chlorophenyl)amine Analog

| Interacting Pair | E_total (kcal/mol) | E_electrostatic (kcal/mol) | E_dispersion (kcal/mol) | E_polarization (kcal/mol) | E_repulsion (kcal/mol) |

| Dimer 1 (H-bonded) | -12.5 | -15.8 | -8.2 | -4.5 | 16.0 |

| Dimer 2 (π-stacked) | -8.2 | -4.1 | -10.5 | -2.1 | 8.5 |

| Dimer 3 (Cl···N) | -4.5 | -5.0 | -3.5 | -1.0 | 5.0 |

Note: The data in this table is representative and derived from computational studies on analogous molecular systems for illustrative purposes.

The analysis of energy frameworks provides a visual representation of these interaction energies within the crystal lattice. Typically, calculations are performed at a suitable level of theory, such as B3LYP/6-31G(d,p), to balance accuracy and computational cost. The total interaction energy is often dominated by the electrostatic and dispersion components, which are attractive forces that hold the molecules together, while the repulsion term accounts for the steric hindrance at close contact.

In a study of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, Hirshfeld surface analysis was used to quantify intermolecular interactions, and interaction energy analysis was performed to understand the forces between molecular pairs. nih.gov Similarly, research on other chlorophenyl derivatives highlights the importance of C–H···N, C–H···O, and various halogen-involved contacts in the crystal packing. mdpi.comiucr.org For example, in one case, the Hirshfeld surface analysis revealed that H···C, H···H, H···Cl, H···O, and H···N interactions were the most significant contributors to the crystal packing. iucr.org

The preeminence of the dispersion energy component over other components has been established in some related systems through interaction energy calculations and lattice energy framework analysis. researchgate.net This underscores the crucial role of van der Waals forces in the stabilization of the supramolecular structures of these types of organic molecules.

By applying these established computational methodologies to this compound, one could elucidate the specific hierarchy of intermolecular forces that govern its crystal engineering and molecular recognition phenomena. The expected key interactions would involve the N-H group acting as a hydrogen bond donor, the chlorine atom participating in halogen bonds, and the thian and phenyl rings contributing to dispersion forces and potential π-interactions.

Advanced Concepts in Molecular Design and Lead Optimization

Strategic Approaches to Lead Optimization based on the N-(3-chlorophenyl)thian-4-amine Scaffold

In the quest to transform a promising lead compound into a viable drug candidate, medicinal chemists employ a variety of strategic approaches. For a scaffold such as this compound, which features a heterocyclic core, these strategies are aimed at refining the molecule's properties to enhance efficacy, selectivity, and pharmacokinetic characteristics. patsnap.com

Scaffold hopping and bioisosteric replacement are powerful, intertwined strategies in modern drug design used to explore novel chemical space, improve drug-like properties, and secure intellectual property. nih.govresearchgate.net Scaffold hopping involves the replacement of a compound's core structure with a different, but functionally analogous, framework. nih.govresearchgate.net Bioisosterism, a more subtle approach, consists of substituting a functional group with another that possesses similar biological properties. researchgate.net These methods are particularly relevant for heterocyclic compounds, which are central to modern drug design. nih.gov

For the this compound scaffold, these strategies can be applied as follows:

Bioisosteric Replacement: The thiane (B73995) ring, a sulfur-containing heterocycle, is a prime candidate for modification. The sulfur atom can be replaced by other heteroatoms, such as oxygen to form a tetrahydropyran (B127337) ring or nitrogen to create a piperidine (B6355638) ring. nih.govresearchgate.net Such changes can significantly alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Similarly, the 3-chloro group on the phenyl ring can be swapped with other substituents to fine-tune binding interactions with the target protein.

Scaffold Hopping: This more drastic modification would involve replacing the entire thiane-amine core with a completely different chemical scaffold that maintains the essential three-dimensional arrangement of key binding groups. researchgate.netnih.gov This can lead to the discovery of new classes of compounds with potentially improved properties. researchgate.net

The trend towards increasingly large and complex molecules in drug discovery has often been linked to higher attrition rates and poor pharmacokinetic profiles. researchgate.net Structural simplification is a strategy that aims to counteract this by reducing a lead compound's molecular complexity, which can improve synthetic accessibility and enhance its drug-like qualities. researchgate.net For a molecule like this compound, this could involve truncating non-essential parts of the structure or removing chiral centers if they are not critical for activity. researchgate.net Many lead compounds derived from natural products undergo this process of simplification to become viable drug candidates. researchgate.netmdpi.com

Rational Design Principles for Modulating Selectivity and Potency

Rational drug design leverages knowledge of a biological target to guide the discovery and optimization of new drugs. nih.gov A primary goal of this approach is to fine-tune a compound's binding affinity for its intended target (potency) while minimizing its interactions with other potential targets (selectivity) to reduce side effects. nih.govmit.edu

Key principles include:

Structure-Activity Relationship (SAR) Analysis: SAR is a foundational method in lead optimization that involves systematically modifying a compound's chemical structure and evaluating the effect on its biological activity. patsnap.com By creating and testing a library of analogues of the this compound scaffold, researchers can identify which molecular features are crucial for its desired effects. patsnap.comnih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, computational techniques like molecular docking can be used to predict how different analogues will bind. patsnap.comresearchgate.net This allows for the design of new molecules with improved shape complementarity and optimized electrostatic interactions, leading to higher potency and selectivity. nih.govresearchgate.net

Theoretical Approaches to Target Identification for Novel Thiane-based Compounds

Identifying the specific biological molecule that a novel compound interacts with is a critical and often challenging step in drug discovery. nih.govpharmafeatures.com For new compounds derived from the this compound scaffold, several theoretical and computational methods can be employed to pinpoint their molecular target. pharmafeatures.com

Affinity-Based Methods: Traditional target identification often relies on affinity chromatography, where a modified version of the small molecule is used to "fish" for its binding partners in cell lysates. nih.govmdpi.com A more recent, label-free method is Drug Affinity Responsive Target Stability (DARTS), which identifies targets by observing how a small molecule protects its protein partner from degradation. nih.govnih.gov

Computational and In Silico Approaches: As large-scale biological data becomes more available, computational methods are proving essential. pharmafeatures.com

Pharmacophore Modeling and Virtual Screening: A pharmacophore model represents the essential 3D features of a molecule required for its activity. This model can be used to screen databases of proteins to find potential targets with complementary binding sites. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, helping to predict the activity of new molecules. mdpi.com

Reverse Docking: This in silico technique involves screening a single compound against a wide array of known protein structures to identify potential binding partners and off-targets. mdpi.com

These advanced strategies provide a powerful toolkit for medicinal chemists to optimize lead compounds and understand their mechanisms of action, ultimately accelerating the development of new and more effective medicines. mdpi.com

Q & A

Q. What synthetic methodologies are commonly employed for N-(3-chlorophenyl)thian-4-amine and related analogs?

The Schotten–Baumann reaction is a robust method for synthesizing amide derivatives. For example, condensation of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane, followed by trimethylamine addition, yields high-purity products. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography . Similar approaches can be adapted for This compound by substituting thian-4-amine precursors.

Q. How is the structural identity of this compound confirmed experimentally?

- Nuclear Magnetic Resonance (NMR): - and -NMR analyze proton and carbon environments, with chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) confirming substituent positions .

- Mass Spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 320 for CHClNO) validate molecular weight .

- X-ray Crystallography: SHELX software refines crystal structures, generating ORTEP diagrams to visualize bond lengths/angles and hydrogen-bonding networks .

Q. What biological activities are associated with this compound derivatives?

Derivatives like AG-1478 (a tyrosine kinase inhibitor) and MY-5445 (a PDE5 inhibitor) exhibit therapeutic potential. Biological assays include:

- Enzyme Inhibition: Measure IC values via kinetic assays (e.g., fluorescence-based PDE5 activity tests) .

- Cell Proliferation Assays: Use MTT or BrdU incorporation to assess anti-proliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Refinement Software: SHELXL refines high-resolution data, resolving discrepancies in thermal parameters or occupancy. R factors (<5%) validate model accuracy .

- Hydrogen Bond Analysis: Apply Etter’s graph set notation to classify hydrogen-bonding patterns (e.g., chains or rings) and identify polymorphic variations .

Q. What advanced statistical methods are recommended for analyzing biological data from this compound studies?

Q. How can structure-activity relationships (SAR) be elucidated for this compound analogs?

- Molecular Docking: Use AutoDock Vina to simulate ligand binding to target proteins (e.g., PDE5 or EGFR). Analyze binding poses and interaction energies (e.g., π-π stacking with phenyl rings) .

- Comparative Crystallography: Overlay crystal structures of analogs (e.g., AG-1478 vs. MY-5445) to identify critical substituents influencing activity .

Q. What strategies mitigate polymorphism issues in this compound crystallization?

- Solvent Screening: Test polar (e.g., DMSO) and non-polar (e.g., hexane) solvents to isolate stable polymorphs.

- Thermal Analysis: DSC/TGA identify phase transitions, while variable-temperature XRD monitors lattice stability .

Methodological Notes

- Data Validation: Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve signal overlaps .

- Crystallographic Best Practices: Use SHELXCE for twinning detection and PLATON for structure validation .

- Biological Replicates: Perform ≥3 independent experiments (n ≥5 per group in vivo) to ensure statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.